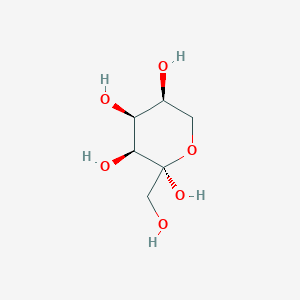

beta-L-Psicopyranose

Description

Structure

3D Structure

Properties

CAS No. |

36441-95-9 |

|---|---|

Molecular Formula |

C6H12O6 |

Molecular Weight |

180.16 g/mol |

IUPAC Name |

(2S,3S,4S,5S)-2-(hydroxymethyl)oxane-2,3,4,5-tetrol |

InChI |

InChI=1S/C6H12O6/c7-2-6(11)5(10)4(9)3(8)1-12-6/h3-5,7-11H,1-2H2/t3-,4-,5-,6-/m0/s1 |

InChI Key |

LKDRXBCSQODPBY-BXKVDMCESA-N |

Isomeric SMILES |

C1[C@@H]([C@@H]([C@@H]([C@@](O1)(CO)O)O)O)O |

Canonical SMILES |

C1C(C(C(C(O1)(CO)O)O)O)O |

Origin of Product |

United States |

Fundamental Stereochemical and Conformational Considerations Within the Psicose Family

The study of stereochemistry, which focuses on the three-dimensional arrangement of atoms in molecules, is crucial to understanding the properties of sugars. libretexts.org Monosaccharides like psicose can exist in different cyclic forms, with pyranose (a six-membered ring) and furanose (a five-membered ring) being the most common. gu.seunits.it The designation of a sugar as D or L is determined by the configuration of the chiral center furthest from the carbonyl group. masterorganicchemistry.com In L-sugars, this hydroxyl group is on the left in a Fischer projection. masterorganicchemistry.com

The cyclization of the open-chain form of a sugar results in the formation of a new chiral center at the anomeric carbon, leading to either an alpha (α) or beta (β) anomer. gu.se In the case of L-psicose, this results in various isomers, including beta-L-psicopyranose.

The pyranose ring is not planar and typically adopts chair or boat conformations to minimize steric strain. units.itslideshare.net For psicose, the conformational equilibrium is complex. For instance, D-psicose in solution exists as a mixture of α- and β-psicofuranose and α- and β-psicopyranose forms. nih.gov Crystal structure analysis of a racemic mixture of D- and L-psicose revealed that they form a β-pyranose structure with a ²C₅ (for D-psicose) or ⁵C₂ (for L-psicose) chair conformation. researchgate.net This conformation is significant as it dictates the spatial orientation of the hydroxyl groups, which in turn influences intermolecular interactions like hydrogen bonding. researchgate.net

Tautomeric Distribution of D-Psicose in Solution

| Tautomer | Percentage |

| α-D-psicofuranose | 38% |

| β-D-psicofuranose | 13% |

| α-D-psicopyranose | 25% |

| β-D-psicopyranose | 24% |

Data sourced from a study on the conformational equilibrium of D-psicose. nih.gov

Contextualization Within Rare Sugar Research and Carbohydrate Chemistry

Rare sugars are defined as monosaccharides and their derivatives that are sparingly found in nature. nih.gov The International Society of Rare Sugars promotes research into these compounds, which have garnered significant interest for their potential biological activities and applications. nih.govkagawa-u.ac.jp L-psicose, along with its D-enantiomer (also known as D-allulose), is one of the most studied rare sugars. nih.govnih.gov

The scarcity of these sugars has historically hindered extensive research. nih.gov However, advancements in biotechnology, particularly enzymatic synthesis, have made many rare sugars, including L-psicose, more accessible for investigation. nih.govbeilstein-journals.org This has opened up new avenues in carbohydrate chemistry, moving beyond the study of common sugars like glucose and fructose (B13574). kagawa-u.ac.jp

Research into rare sugars like L-psicose is driven by their unique properties, which often differ significantly from their abundant counterparts. These properties can be exploited for various applications, from their use as low-calorie sweeteners to their role as building blocks for novel bioactive compounds. nih.govresearchgate.net The study of L-psicose and its isomers, such as beta-L-psicopyranose, contributes to a deeper understanding of carbohydrate structure-function relationships.

Overview of Key Academic Research Trajectories for Beta L Psicopyranose

Spectroscopic Methodologies for Structural Assignment

The precise three-dimensional structure of this compound, a rare sugar with significant potential in the food and pharmaceutical industries, has been meticulously investigated using a combination of powerful spectroscopic techniques. These methods provide a detailed picture of the molecule's connectivity, configuration, and conformational preferences in both solution and solid states.

Nuclear Magnetic Resonance (NMR) Spectroscopy Investigations

NMR spectroscopy stands as a cornerstone for the structural elucidation of organic molecules in solution. longdom.org Through a suite of 1D and 2D NMR experiments, a comprehensive understanding of the atomic connectivity and spatial arrangement of this compound can be achieved.

One-dimensional ¹H and ¹³C NMR spectra provide the initial chemical shift information for the proton and carbon nuclei within the this compound molecule. nih.govresearchgate.net Two-dimensional NMR techniques further unravel the intricate network of connections. princeton.edumestrelab.com

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) couplings through chemical bonds, revealing which protons are adjacent to one another. longdom.orgprinceton.edu

TOCSY (Total Correlation Spectroscopy): TOCSY extends the correlations beyond immediate neighbors, establishing correlations between all protons within a spin system. princeton.eduresearchgate.net This is particularly useful for identifying all the protons belonging to the sugar ring.

HSQC (Heteronuclear Single Quantum Coherence): This technique maps the chemical shifts of protons directly to the carbons they are attached to, providing a clear picture of the C-H bonds. princeton.eduresearchgate.netbmrb.io

A detailed analysis of these spectra allows for the unambiguous assignment of all proton and carbon signals in this compound.

Interactive Data Table: ¹H and ¹³C NMR Chemical Shift Assignments for this compound

| Atom | ¹³C Chemical Shift (ppm) | ¹H Chemical Shift (ppm) |

| C1 | 66.695 | Not applicable |

| C2 | 108.404 | Not applicable |

| C3 | Data not available | Data not available |

| C4 | 66.933 | Data not available |

| C5 | 85.459 | Data not available |

| C6 | 77.352 | Data not available |

| Note: The available data from the Biological Magnetic Resonance Bank (BMRB) under accession bmse000020 provides some assigned chemical shifts for D-Psicose, which is the enantiomer of L-Psicose. bmrb.io The chemical shifts for L-Psicose would be identical. The table reflects the available data; complete proton assignments require further specific experimental data. |

In aqueous solutions, sugars like L-psicose exist as an equilibrium mixture of different cyclic forms (pyranose and furanose) and anomers (α and β), as well as a small amount of the open-chain keto form. researchgate.netunimo.itcdnsciencepub.com NMR spectroscopy is an invaluable tool for studying these equilibria. The relative proportions of the different tautomers can be determined by integrating the signals corresponding to each species in the ¹H or ¹³C NMR spectrum. researchgate.net For D-fructose, a related ketohexose, studies have shown that temperature and concentration can influence the tautomeric equilibrium. researchgate.net Similar investigations for L-psicose would reveal the predominant forms in solution under various conditions, which is critical for understanding its chemical reactivity and biological activity.

Beyond establishing basic connectivity, advanced NMR techniques can define the relative and absolute stereochemistry of this compound. longdom.orgipb.pt

J-coupling Analysis: The magnitude of the coupling constants (J-values) between adjacent protons provides information about the dihedral angle between them. ipb.pt This data is instrumental in determining the relative stereochemistry of the hydroxyl groups on the sugar ring.

By combining these advanced NMR methods, a detailed three-dimensional model of this compound in solution can be constructed. conicet.gov.ar

Elucidation of Tautomeric and Anomeric Equilibria in Solution States Relevant to Psicopyranose Formation

X-ray Crystallography for Absolute Configuration and Solid-State Conformation

While NMR provides information about the structure in solution, X-ray crystallography reveals the precise atomic arrangement in the solid state. uhu-ciqso.es

By growing a single crystal of this compound and diffracting X-rays through it, a detailed electron density map can be generated, from which the positions of all atoms can be determined with high precision. uhu-ciqso.esbrynmawr.edu This analysis provides unambiguous proof of the absolute configuration of the chiral centers and the preferred conformation of the molecule in the crystalline state. nih.gov

A study on the crystal structure of racemic β-D,L-psicose confirmed that the molecules crystallize in the β-pyranose form. scienceopen.comresearchgate.netresearchgate.net The L-psicose molecule adopts a ⁵C₂ conformation. scienceopen.comresearchgate.net The crystal structure is stabilized by a network of intermolecular hydrogen bonds. scienceopen.comresearchgate.netnih.gov Analysis of co-crystals, where this compound is crystallized with another molecule, can also provide insights into its intermolecular interactions.

Interactive Data Table: Crystallographic Data for Racemic Beta-D,L-Psicose

| Parameter | Value | Reference |

| Formula | C₆H₁₂O₆ | scienceopen.comresearchgate.net |

| Molecular Weight | 180.16 | scienceopen.com |

| Crystal System | Orthorhombic | scienceopen.comresearchgate.net |

| Space Group | Pna2₁ | scienceopen.comresearchgate.net |

| a (Å) | 11.2629 (5) | scienceopen.com |

| b (Å) | 5.3552 (3) | scienceopen.com |

| c (Å) | 12.6538 (6) | scienceopen.com |

| V (ų) | 763.21 (6) | scienceopen.comresearchgate.net |

| Z | 4 | glycoforum.gr.jp |

| Conformation (L-psicose) | ⁵C₂ | scienceopen.comresearchgate.net |

Intermolecular Hydrogen Bonding Network Characterization in Crystalline Lattices

In its crystalline form, specifically in a racemic mixture with its D-enantiomer, this compound participates in a comprehensive network of hydrogen bonds. scienceopen.comnih.gov This network is crucial for the stability of the crystal lattice. The D- and L-molecules are arranged alternately within the a-c plane of the crystal, allowing for the formation of extensive hydrogen bonding networks between the enantiomers. nih.govresearchgate.net

Key intermolecular hydrogen bonds are observed between the D- and L-psicose molecules, creating a robust three-dimensional structure. nih.gov For instance, an O—H⋯O hydrogen bond involving the hydroxyl groups at the C-3 and C-2 positions connects molecules of the same chirality (homochiral) into columns along the crystal's b-axis. nih.govnih.gov These columns are then interlinked by other hydrogen bonds between the D- and L-molecules. nih.govnih.gov An intramolecular hydrogen bond is also present, occurring between the axially oriented hydroxyl groups at the C-3 and C-5 positions. scienceopen.comnih.gov

Table 1: Selected Intermolecular Hydrogen Bonds in Racemic β-D,L-Psicose Crystal Lattice

| Donor-H···Acceptor | Description |

|---|---|

| O1—H1A···O3 | Connects D- and L-molecules along the a-axis. nih.gov |

| O2—H2A···O4 | Connects D- and L-molecules. nih.gov |

| O4—H4A···O6 | Connects D- and L-molecules along the a-axis. nih.gov |

| O5—H5A···O1 | Connects D- and L-molecules along the c-axis. nih.gov |

Analysis of Ring Conformations (e.g., Chair Conformations like ²C₅ or ⁵C₂) in the Solid State

Crystallographic analysis confirms that in the solid state, L-psicose adopts a β-pyranose form with a ⁵C₂ conformation. scienceopen.comnih.gov This corresponds to the D-psicose enantiomer adopting a ²C₅ conformation. scienceopen.comnih.govnih.gov In this chair conformation, the hydroxyl groups at the C-3 and C-5 positions are in axial orientations. scienceopen.comnih.gov The crystal system for the racemic compound is orthorhombic, with the space group Pna2₁. scienceopen.com

Table 2: Crystallographic and Conformational Data for Racemic β-D,L-Psicose

| Parameter | Value | Reference |

|---|---|---|

| Molecular Formula | C₆H₁₂O₆ | scienceopen.comnih.gov |

| Molar Mass | 180.16 g/mol | scienceopen.comnih.gov |

| Crystal System | Orthorhombic | scienceopen.com |

| Space Group | Pna2₁ | scienceopen.com |

| Cell Volume (V) | 763.21 (6) ų | scienceopen.comnih.gov |

| Ring Conformation (L-isomer) | ⁵C₂ | scienceopen.comnih.govnih.gov |

| Ring Conformation (D-isomer) | ²C₅ | scienceopen.comnih.govnih.gov |

Mass Spectrometry (MS) in Structural Confirmation

Mass spectrometry is a pivotal tool for confirming the molecular weight and elucidating the structure of this compound through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Determination

High-Resolution Mass Spectrometry (HRMS) provides an accurate mass measurement, which in turn confirms the elemental composition of a molecule. For this compound, the molecular formula is C₆H₁₂O₆. nih.gov HRMS analysis determines its exact monoisotopic mass to be 180.06338810 Da. nih.gov In practice, HRMS analysis of psicose-containing structures often shows the molecule as a sodium adduct, [M+Na]⁺, due to the high affinity of sugars for sodium ions. mdpi.com

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis

Tandem mass spectrometry (MS/MS) is employed to investigate the structural details of molecules by fragmenting a selected precursor ion and analyzing the resulting product ions. wikipedia.org While specific MS/MS studies exclusively on this compound are not extensively documented, the fragmentation pathways can be inferred from studies on related C-glycosides and other small molecules. mdpi.comnih.gov The process involves collision-induced dissociation (CID), where the selected ion is fragmented through collisions with neutral gas molecules. wikipedia.org

For a sugar moiety like psicose, the major fragmentation pathways are expected to include:

Water Loss: Sequential loss of water molecules (H₂O) is a common fragmentation pattern for polyhydroxylated compounds like sugars. mdpi.com

Alpha Cleavage: This involves the cleavage of a bond adjacent to a heteroatom, a common pathway for molecules with hydroxyl groups. wikipedia.orgmdpi.com For psicopyranose, this could involve cleavages within the pyranose ring, such as at the O–C1″ and C1″–C2″ positions. mdpi.com

Cross-ring Cleavage: The sugar ring can undergo cleavage at multiple points, leading to characteristic fragment ions that help in identifying the sugar and its linkage points in more complex structures.

The knowledge of these fragmentation patterns is essential for the structural characterization of new compounds and for developing quantitative analytical methods. mdpi.comnih.gov

Infrared (IR) Spectroscopy for Complementary Structural Data

Infrared (IR) spectroscopy provides valuable information about the functional groups present in a molecule. For this compound, the IR spectrum is dominated by features characteristic of carbohydrates. spectroscopyonline.com

The key features of the IR spectrum include:

O-H Stretching: A very broad and strong absorption band is expected in the region of 3400-3300 cm⁻¹. This broadness is a result of the extensive intermolecular and intramolecular hydrogen bonding. spectroscopyonline.com The presence of multiple, distinct hydroxyl groups in the molecule can lead to a complex envelope shape for this peak. spectroscopyonline.com

C-H Stretching: Absorptions due to C-H stretching are typically found just below 3000 cm⁻¹.

C-O Stretching: The region between approximately 1200 cm⁻¹ and 1000 cm⁻¹ will show multiple strong and complex C-O stretching bands, which are characteristic of the numerous C-O single bonds in the pyranose ring and hydroxymethyl group. spectroscopyonline.com

O-H Bending: An O-H wagging (out-of-plane bending) peak may also be observed at lower frequencies. spectroscopyonline.com

IR spectra of psicose derivatives have shown characteristic absorptions for O-H stretching around 3443 cm⁻¹ and C-O stretching within a complex band system. nii.ac.jp

Theoretical and Computational Approaches to the Conformational Landscape

While experimental techniques like X-ray crystallography provide a static picture of the solid-state conformation, theoretical and computational methods offer a way to explore the dynamic conformational landscape of a molecule in different environments. For carbohydrates like psicose, computational methods such as Density Functional Theory (DFT) can be used to calculate the energies of different conformations, such as various chair and boat forms of the pyranose ring. researchgate.net

These calculations can help predict the most stable conformations and the energy barriers between them. Molecular dynamics (MD) simulations can further be used to model the behavior of the molecule over time, providing insights into its flexibility and interactions with solvent molecules. uzh.ch Although detailed computational studies focused solely on the conformational landscape of this compound are not widely published, the methodologies have been successfully applied to other carbohydrates to understand their solution-state conformations and flexibility. uzh.chnih.gov Such studies on this compound would be a valuable area for future research to complement the existing solid-state data.

Quantum Chemical Calculations (e.g., DFT, Ab Initio) for Energetic Stability of Conformers

Quantum chemical calculations, such as Density Functional Theory (DFT) and ab initio methods, are powerful tools for determining the intrinsic stability of different molecular conformations in the gas phase, providing a baseline for understanding their behavior in more complex environments. acs.org These calculations can predict the relative energies of various chair, boat, and skew conformers of β-L-psicopyranose with high accuracy. researchgate.net

Studies employing ab initio methods have investigated the potential energy surfaces of ketohexoses, including psicose. semanticscholar.org For β-L-psicopyranose, the 5C2 chair conformation is of significant interest. The relative stabilities of different conformers are influenced by the orientation of their substituent groups. Theoretical calculations have shown that for the enantiomeric β-D-psicopyranose, several conformers lie close in energy. semanticscholar.org Given that enantiomers have identical physical properties apart from their interaction with polarized light, these findings are directly translatable to β-L-psicopyranose.

An important finding from quantum mechanical studies is that in the gas phase, furanose forms of psicose can be more stable than the pyranose forms, which contrasts with the general preference for pyranose rings in solution. acs.org This highlights the critical role of intramolecular hydrogen bonding in stabilizing specific conformations in the absence of a solvent. acs.org The computational approach for determining the most stable conformers typically involves an initial search using molecular mechanics force fields, followed by geometry optimization and energy calculation using more accurate DFT methods, such as the M06-2X functional with a def2-TZVP basis set. nih.govresearchgate.net

Table 1: Predicted Relative Energies of β-L-Psicopyranose Conformers from Ab Initio Calculations (Data extrapolated from studies on the D-enantiomer)

| Conformer | Point Group | Relative Energy (kJ/mol) |

| 5C2 g- s (1) | C1 | 0.00 |

| 5C2 g- s (2) | C1 | 1.25 |

| 5C2 t cc | C1 | 4.51 |

| 5C2 g+ s (1) | C1 | 4.86 |

| 5C2 g+ cc | C1 | 5.23 |

| 5C2 g+ s (2) | C1 | 5.64 |

| Source: Extrapolated from ab initio predictions for β-D-psicopyranose. semanticscholar.org |

Molecular Dynamics (MD) Simulations for Dynamic Conformational Behavior in Solution

While quantum calculations are ideal for understanding intrinsic stability, Molecular Dynamics (MD) simulations provide insight into the dynamic behavior of molecules in a solution environment, which is more representative of biological systems. nih.gov MD simulations model the interactions between the solute (β-L-psicopyranose) and solvent molecules (typically water) over time, revealing how the sugar's conformation fluctuates. researchgate.net

For L-psicose, microsecond-timescale MD simulations in explicit water have been performed. researchgate.net These simulations show that while various conformations are sampled, the pyranose forms of psicose exhibit a high propensity for forming intramolecular hydrogen bonds. metu.edu.tr This is a key aspect of its dynamic behavior, as these internal interactions can stabilize certain conformations and influence how the molecule interacts with its aqueous surroundings. metu.edu.trbiorxiv.org The flexibility of the pyranose ring and its exocyclic groups means that β-L-psicopyranose does not adopt a single, rigid structure in solution but rather exists as an equilibrium of multiple, rapidly interconverting conformers. biorxiv.org

The simulations track the trajectory of each atom over time based on a force field, allowing for the analysis of conformational transitions, such as ring puckering and the rotation of the hydroxymethyl group. nih.gov This dynamic picture is crucial for understanding how β-L-psicopyranose is recognized by enzymes and transport proteins.

Table 2: Key Observables from Molecular Dynamics Simulations of Psicopyranose in Aqueous Solution

| Property | Observation | Significance |

| Conformational Population | Exists as an equilibrium of multiple chair and skew-boat conformers. | Demonstrates the molecule's flexibility in a biological context. biorxiv.org |

| Intramolecular H-bonding | High incidence of intramolecular hydrogen bonds, particularly in pyranose forms. | These bonds influence conformational preference and interaction with water. metu.edu.tr |

| Hydration Shell | The structure and dynamics of water molecules around the sugar are influenced by the sugar's conformation. | Affects solubility and recognition by biological partners. nih.gov |

| Ring Inversion | Transitions between different chair conformations can occur. | Provides insight into the energy barriers between different conformational states. researchgate.net |

Prediction and Analysis of Intramolecular Hydrogen Bonding and Stereoelectronic Effects

Intramolecular hydrogen bonds and stereoelectronic effects are critical determinants of the conformational preferences of carbohydrates. nih.govuni-kiel.de In β-L-psicopyranose, both experimental and theoretical studies have identified key interactions that stabilize specific structures.

Crystal structure analysis of racemic D,L-psicose has confirmed the presence of a significant intramolecular hydrogen bond. nih.govscienceopen.comiucr.org In the L-enantiomer, which adopts a 5C2 conformation, this hydrogen bond occurs between the axial hydroxyl group at C-3 and the ring oxygen atom O-5 (O3–H···O5). nih.govscienceopen.com This interaction is a dominant feature that helps to stabilize this particular chair conformation. nih.goviucr.org

Table 3: Characterized Intramolecular Hydrogen Bond in β-L-Psicopyranose

| Donor | Acceptor | Conformation | Method of Observation | Bond Length (Å) |

| O3-H | O5 (ring oxygen) | 5C2 | X-ray Crystallography nih.govscienceopen.com | ~2.36 scienceopen.com |

| Source: Data from studies on the crystal structure of β-D,L-psicose. nih.govscienceopen.com |

De Novo Chemical Synthesis Routes for Psicopyranose Stereoisomers

De novo synthesis refers to the creation of a molecule from basic, non-carbohydrate starting materials. acs.orgopenaccessjournals.commdpi.comnih.gov This approach offers the advantage of not being reliant on the availability of specific sugar precursors.

The construction of the psicopyranose carbon chain from achiral or simpler chiral molecules is a complex process involving multiple steps. mdpi.comunina.it One documented strategy begins with the inexpensive D-ribose, a pentose, which requires the elongation of its carbon chain by one atom. mdpi.com This is achieved by first converting ribose into the corresponding lactone. mdpi.com The carbon chain is then extended at the C-1 position through the addition of an organometallic reagent. mdpi.com

Another approach involves the proline-catalyzed aldol (B89426) reaction between an orthogonally protected L-glyceraldehyde derivative and 2,2-dimethyl-1,3-dioxan-5-one. researchgate.net This key step leads to the formation of 5-O-acetyl-6-O-benzyl-1,3-isopropylidene-L-psicose, a key intermediate in a five-step synthesis of a protected L-psicose derivative. researchgate.net

Aldolases, enzymes that catalyze carbon-carbon bond formation, have also been employed in the synthesis of L-psicose. asm.orgasm.org For instance, fructose 1,6-diphosphate (FruA) and tagatose 1,6-diphosphate (TagA) aldolases can utilize L-glyceraldehyde and dihydroxyacetone phosphate (DHAP) to produce both L-sorbose and L-psicose. asm.orgresearchgate.net This enzymatic approach highlights the potential of biocatalysis in the de novo synthesis of rare sugars.

Achieving the correct stereochemistry at each of the chiral centers is a critical challenge in carbohydrate synthesis. organic-chemistry.orgnih.gov In the synthesis of psicose, this is often accomplished through stereoselective reactions.

DHAP-dependent aldolases, for example, create two new stereogenic centers at the C-3 and C-4 positions. asm.org While these enzymes typically exhibit high stereocontrol at the C-3 position, the configuration at C-4 can sometimes vary depending on the specific enzyme and the aldehyde substrate used. asm.orgasm.org This property can be harnessed to synthesize different rare sugar stereoisomers. asm.org

Another strategy for stereocontrol involves the use of chiral auxiliaries or catalysts. The proline-catalyzed aldol reaction mentioned previously is an example of an asymmetric catalytic reaction that sets a specific stereochemistry during the formation of the carbon backbone. researchgate.net Similarly, the Sharpless asymmetric epoxidation has been a foundational method in the de novo synthesis of all eight L-hexoses, demonstrating the power of asymmetric catalysis in controlling chirality. nih.gov Tandem reactions, such as the Prins cyclization followed by a Friedel-Crafts alkylation, have also been used to create multiple stereocenters with high diastereocontrol in a single sequence. organic-chemistry.org

Multistep Organic Synthesis from Non-Carbohydrate Precursors

Chemical Transformation of Related Sugars to this compound

An alternative to de novo synthesis is the conversion of more abundant sugars into this compound through chemical transformations. This approach leverages the readily available chiral pool of common monosaccharides.

Epimerization is the process of changing the stereochemistry at a single chiral center. The conversion of D-fructose to D-psicose (also known as D-allulose) can be achieved through chemical methods. scirp.org One notable method is the molybdate (B1676688) ion-catalyzed epimerization. scirp.orgnih.govchempap.orgresearchgate.net In an acidic aqueous solution, molybdate ions can catalyze the epimerization of D-fructose at the C-3 position to yield D-psicose, along with other ketohexoses like D-sorbose and D-tagatose. chempap.org The catalytic activity for ketohexoses is generally lower than for aldohexoses. chempap.org The proposed mechanism for this reaction, known as the Bílik reaction, involves the formation of a complex between the sugar and the molybdate ion, followed by a rearrangement of the carbon chain. researchgate.netmarshallplan.at

Research has also explored the use of solid catalysts, such as ion-exchange resins supporting molybdate, to facilitate easier separation of the catalyst from the reaction mixture. marshallplan.at However, issues like the leaching of the active species can lead to catalyst deactivation. marshallplan.at

The table below summarizes the yields of different ketohexoses from the molybdate-catalyzed epimerization of D-fructose.

| Starting Sugar | Catalyst | Products | Yield (%) |

| D-Fructose | Molybdenic Acid | D-Sorbose | 4.5 |

| D-Tagatose | 1.0 | ||

| D-Psicose | 0.5 |

Table adapted from findings on the molybdate-catalyzed epimerization of ketohexoses. chempap.org

The synthesis of psicose derivatives can also involve selective ring-opening and ring-closing reactions. For instance, the synthesis of branched carbohydrate lactones from D-fructose and L-sorbose can be achieved through a Kiliani-Fischer reaction followed by acetonation. researchgate.net A double inversion of configuration at C-4 and C-5 of the product derived from D-fructose provides access to a formal Kiliani product of L-psicose. researchgate.net

Ring-closing metathesis (RCM) is another powerful tool in carbohydrate chemistry. ohiolink.edu While specific examples directly leading to this compound are not detailed in the provided context, RCM is a general strategy for forming cyclic structures and could be applied in a synthetic route. ohiolink.edu Similarly, ring-opening reactions of sugar thiiranes (epithio derivatives) with 1-thioaldoses have been shown to be regio- and stereoselective, providing a method for the synthesis of dithiodisaccharides. nih.gov This highlights the potential of using cyclic intermediates and their controlled opening to construct complex carbohydrate structures.

Epimerization Reactions and Catalyst Development (e.g., Molybdate Ion Catalysis)

Synthetic Modifications and Functionalization of this compound

Once the this compound core is synthesized, it can be further modified or functionalized to create a variety of derivatives with potentially new properties or applications. researchgate.netnih.govrsc.orgjst.go.jp Derivatization often involves reacting the hydroxyl groups of the sugar with other chemical moieties. rsc.org

Common modifications include acylation, silylation, and sulfonylation. rsc.org The development of regioselective methods, which target a specific hydroxyl group in the presence of others, is a key area of research. rsc.org For example, regioselective iodination of the secondary hydroxyl groups has been described for 1,2-isopropylidene protected psicopyranose. rsc.org

The Appel reaction, which converts alcohols to alkyl halides, has been shown to be regioselective for 1,2-O-isopropylidene-β-D-psicopyranose, reacting at the C-5 position. acs.org This allows for the introduction of a halogen at a specific position, which can then be used for further transformations.

Another example of functionalization is the synthesis of 1,2,4-oxadiazole (B8745197) derivatives of psicopyranose. researchgate.net In a novel procedure, treatment of 3-O-benzoyl-3-C-(N-hydroxycarbamimidoyl)-1,2:4,5-di-O-isopropylidene-beta-D-psicopyranose with reagents like acetic anhydride (B1165640) leads to an intramolecular replacement reaction, forming a 1,2,4-oxadiazole ring. researchgate.net

The table below provides examples of synthetic modifications of psicose derivatives.

| Psicose Derivative | Reagent(s) | Reaction Type | Product |

| 1,2-O-isopropylidene-β-D-psicopyranose | Triphenylphosphine, Iodine | Appel Reaction (Iodination) | 5-Iodo-1,2-O-isopropylidene-β-D-psicopyranose |

| 3-O-benzoyl-3-C-(N-hydroxycarbamimidoyl)-1,2:4,5-di-O-isopropylidene-β-D-psicopyranose | Acetic Anhydride | Intramolecular Cyclization | 1,2,4-oxadiazolyl-β-D-psicopyranose derivative |

Selective Protection and Deprotection Strategies (e.g., Isopropylidene Derivatives)

The selective protection of hydroxyl groups is a fundamental aspect of carbohydrate chemistry, enabling precise modifications at specific positions. For psicopyranose, isopropylidene acetals are commonly employed protecting groups due to their relative ease of introduction and removal. numberanalytics.com

The formation of isopropylidene derivatives involves the reaction of a diol with acetone (B3395972) under acidic conditions, leading to a cyclic acetal (B89532). numberanalytics.com The selectivity of this reaction is influenced by the stereochemistry of the diol, with 1,2- and 1,3-diols being favored due to the formation of stable five- or six-membered rings. numberanalytics.com In the context of beta-D-psicopyranose, for instance, 1,2:4,5-di-O-isopropylidene-β-D-psicopyranose can be synthesized, leaving the C3 hydroxyl group available for further reactions. A similar strategy can be applied to this compound.

The deprotection of isopropylidene groups is typically achieved under mild acidic conditions, which cleaves the acetal and restores the hydroxyl groups. numberanalytics.com The regioselective removal of one isopropylidene group in the presence of another is also possible, often dictated by the relative stability of the acetal rings. For example, in a di-O-isopropylidene protected pyranose, one ketal may be selectively removed over another. nih.gov This selective protection and deprotection allows for the sequential modification of different hydroxyl groups within the psicopyranose scaffold. For example, 1,2-O-isopropylidene-β-D-psicopyranose can be benzylated at the remaining hydroxyl groups to produce 3,4,5-tri-O-benzyl-1,2-O-isopropylidene-β-D-psicopyranose. google.com

Table 1: Examples of Isopropylidene Protection in Psicose Derivatives

| Starting Material | Reagents and Conditions | Product | Reference |

| β-D-Psicopyranose | Acetone, Acid Catalyst | 1,2:4,5-Di-O-isopropylidene-β-D-psicopyranose | google.com |

| 1,2:4,5-Di-O-isopropylidene-β-D-psicopyranose | p-Toluenesulfonic acid | 1,2-O-Isopropylidene-β-D-psicopyranose | google.com |

| 1,2-O-Isopropylidene-β-D-psicopyranose | Benzyl (B1604629) chloride, Potassium hydroxide | 3,4,5-Tri-O-benzyl-1,2-O-isopropylidene-β-D-psicopyranose | google.com |

Regioselective Derivatization of Hydroxyl Groups

The ability to selectively modify a single hydroxyl group in the presence of others is critical for synthesizing complex carbohydrate derivatives. The inherent differences in the reactivity of primary versus secondary hydroxyl groups, as well as the stereochemical environment of each hydroxyl group, can be exploited for regioselective derivatization. nih.govresearchgate.net

Primary hydroxyl groups are generally more sterically accessible and therefore more reactive towards bulky reagents. nih.govrsc.org This principle is often used to selectively protect the primary hydroxyl group. For other modifications, such as oxidation, the primary hydroxyl group can also be selectively targeted. rsc.org

For secondary hydroxyl groups, regioselectivity can be more challenging to achieve but can be influenced by factors such as the anomeric configuration and the presence of adjacent protecting groups. rsc.org For instance, regioselective iodination of the secondary hydroxyl groups of 1,2-isopropylidene protected psicopyranose has been described. rsc.org The use of organotin reagents, while effective, is often limited by their toxicity. rsc.org More recent methods focus on transition metal catalysis and organocatalysis to achieve high regioselectivity in modifications like acetylation and oxidation. researchgate.netrsc.org

Table 2: Examples of Regioselective Reactions on Pyranosides

| Substrate | Reaction | Reagents | Selective Position | Reference |

| Methyl α-D-glucopyranoside | Fluorination | DAST | C4, C6 | rsc.org |

| Methyl β-D-glucopyranoside | Fluorination | DAST | C3, C6 | rsc.org |

| Phenylthio β-L-rhamnopyranoside | Acetylation | Acetyl chloride, Me2SnCl2 | C3 | nih.gov |

| Glucosides | Oxidation | Palladium catalyst | C3 | rsc.org |

Synthesis of C-Branched Psicopyranose Derivatives

The introduction of a carbon branch onto the psicopyranose ring creates a quaternary stereocenter and expands the structural diversity of accessible derivatives. These C-branched sugars are valuable as building blocks for the synthesis of complex natural products and their analogs. researchgate.net

One common strategy for creating C-branched sugars is the Kiliani-Fischer synthesis, which involves the addition of cyanide to an aldose, followed by hydrolysis and reduction. A modified Kiliani reaction performed on ketoses like L-sorbose and D-fructose provides access to branched carbohydrate lactones. researchgate.net For example, an efficient double inversion of configuration at C-4 and C-5 of the product from D-fructose can lead to the formal Kiliani product from L-psicose. researchgate.net

Another approach involves the stereoselective addition of organometallic reagents to a ketone functionality on the sugar ring. researchgate.net The synthesis of 1,2-O-isopropylidene-3-C-(5-phenyl-1,2,4-oxadiazol-3-yl)-beta-D-psicopyranose exemplifies the introduction of a complex substituent at the C3 position. ontosight.ai This involves the protection of the sugar, followed by the introduction of the oxadiazole ring. ontosight.ai Research has also been conducted on the synthesis of doubly carbon-branched pentoses, such as 2,4-di-C-methyl arabinose, using only acetonide protection. ox.ac.uk

Glycosylation Reactions for Oligosaccharide and Glycoconjugate Formation

Glycosylation, the formation of a glycosidic bond, is a pivotal reaction in carbohydrate chemistry. The stereoselective synthesis of glycosides, particularly the formation of 1,2-cis glycosidic linkages, presents a significant challenge. mdpi.comwikipedia.org

The anomeric center is a stereocenter created upon the cyclization of a sugar into its hemiacetal or hemiketal form. cazypedia.org The two resulting stereoisomers are termed anomers, designated as α or β. cazypedia.org In the Haworth projection of D-hexopyranoses, the α-anomer has the anomeric substituent on the opposite face to the C5 substituent, while the β-anomer has it on the same face. cazypedia.org For L-hexoses, the α-L-anomer has the anomeric group pointing up, and the β-L-anomer has it pointing down. cazypedia.org

Controlling the stereochemistry at the anomeric center during glycosylation is crucial. The outcome of a glycosylation reaction is influenced by various factors, including the nature of the protecting groups on the glycosyl donor, the reactivity of the glycosyl acceptor, the promoter used, and the reaction conditions. The presence of a participating group at the C2 position of the glycosyl donor typically leads to the formation of 1,2-trans glycosides. In contrast, the synthesis of 1,2-cis glycosides is more challenging and often requires specific strategies to control the anomeric stereoselectivity. wikipedia.org

Intramolecular Aglycone Delivery (IAD) is a powerful strategy for the stereospecific synthesis of challenging glycosidic linkages, particularly 1,2-cis-β-glycosides. wikipedia.org In this approach, the glycosyl acceptor is first tethered to the glycosyl donor, typically at the C2 hydroxyl group. Subsequent activation of the anomeric center leads to an intramolecular reaction where the tethered acceptor is delivered to the anomeric carbon from the same face as the C2 substituent, resulting in the formation of a 1,2-cis glycosidic bond. wikipedia.org

This method has been successfully applied to the synthesis of disaccharides containing psicose. For example, a disaccharide mimicking sucrose, [α-D-allopyranosyl-(1→2)-β-D-psicofuranoside], was synthesized from D-allose and D-psicose using an IAD approach. mdpi.comnih.govnih.gov The use of a 2-naphthylmethyl (NAP) ether at the C2 position of the allosyl donor facilitated the stereoselective formation of the 1,2-cis α-allosidic linkage. mdpi.comnih.gov This was the first reported synthesis of a non-reducing disaccharide composed solely of rare D-sugars using IAD with a protected ketose as the acceptor. mdpi.comnih.gov

The design of both the glycosyl donor and acceptor is critical for achieving high yields and stereoselectivity in glycosylation reactions. The glycosyl donor must have a suitable leaving group at the anomeric position and appropriate protecting groups on the hydroxyls to influence the stereochemical outcome. The glycosyl acceptor's reactivity is also a key factor, with less reactive acceptors often requiring more forceful conditions.

In the context of psicopyranose glycoside synthesis, the design of the psicose derivative as either the donor or acceptor is crucial. When psicose acts as an acceptor, the protecting groups on its hydroxyls can influence the outcome of the glycosylation. For the synthesis of the sucrose-mimicking disaccharide mentioned earlier, 1,3,4,6-tetra-O-benzoyl-D-psicofuranose was used as the acceptor. mdpi.comnih.govnih.gov

When a psicose derivative is used as a donor, the choice of the leaving group and protecting groups is paramount for controlling the anomeric selectivity. Studies have investigated psicose donors with leaving groups like benzyl phthalate (B1215562) and acetate, optimizing conditions with various promoters to achieve β-selective psicofuranosylation. nih.gov The interplay between the donor, acceptor, and reaction conditions determines the success of the glycosylation. nih.govelifesciences.org

Enzymatic Biotransformation and Biosynthesis of Beta L Psicopyranose

Discovery and Enzymological Characterization of Key Biocatalysts

The enzymatic production of psicose isomers is primarily achieved through two main classes of enzymes: epimerases that catalyze the reversible conversion of fructose (B13574) to psicose, and aldolases that facilitate the formation of carbon-carbon bonds to build the sugar backbone.

D-Psicose 3-Epimerases (DPEs) and L-Psicose Generating Enzymes from Microbial Sources

D-Psicose 3-epimerases (DPEs; EC 5.1.3.30) are a crucial group of enzymes that catalyze the C-3 epimerization of D-fructose to D-psicose. mdpi.commdpi.com These enzymes have been discovered in a variety of microbial sources, offering a diverse pool of biocatalysts for the commercial production of D-psicose. plos.orgfda.govfrontiersin.org

Microorganisms that have been identified as sources of DPEs or related D-tagatose 3-epimerases (DTEs) with activity towards D-fructose include:

Agrobacterium tumefaciens plos.orguniprot.orgjmb.or.krnih.gov

Arthrobacter globiformis jst.go.jp

Clostridium species, such as C. cellulolyticum H10, C. bolteae, and C. scindens mdpi.complos.orgtandfonline.comgenome.jpoup.comnih.govcreative-enzymes.com

Ruminococcus sp. mdpi.com

Pseudomonas cichorii plos.orgd-nb.info

Rhodobacter sphaeroides plos.orgd-nb.info

Dorea sp. mdpi.com

Iocasia fonsfrigidae mdpi.com

While the primary focus has been on D-psicose production, some of these enzymes, like the DTEase from Pseudomonas sp. ST-24, also exhibit activity on L-ketohexoses, enabling the production of L-tagatose from L-sorbose. beilstein-journals.org Furthermore, some fructose 1,6-diphosphate aldolases (FruA) and tagatose 1,6-diphosphate aldolases (TagA) have been found to produce L-psicose from L-glyceraldehyde and dihydroxyacetone phosphate (B84403) (DHAP). asm.orgasm.orgnih.govasm.orgnih.gov

The conversion rates of D-fructose to D-psicose vary among different microbial DPEs. For instance, DPEase from A. tumefaciens can achieve a 32.9% conversion, while the enzyme from C. cellulolyticum H10 yields 29% D-psicose. mdpi.com The DPEase from C. bolteae has a reported yield of 28.8%. mdpi.com Generally, the conversion of D-fructose to D-psicose by ketose 3-epimerase enzymes ranges from 20% to 33%. mdpi.com

Purification and Biochemical Properties of Epimerases

The purification of DPEs is a critical step for their detailed characterization and industrial application. A common strategy involves the expression of the DPEase gene from a microbial source, such as Agrobacterium tumefaciens, in a host like Escherichia coli. jmb.or.krresearchgate.netscialert.net The recombinant enzyme can then be purified using chromatographic techniques.

A typical purification protocol involves:

Cell Lysis: The host cells are disrupted to release the enzyme. nih.govd-nb.info

Affinity Chromatography: Techniques like immobilized metal ion affinity chromatography (IMAC) are often used as an initial capture step. jmb.or.krnih.govd-nb.info

Ion-Exchange Chromatography: Anion-exchange chromatography can further separate the enzyme based on its charge. jmb.or.krd-nb.info

Gel Filtration Chromatography: This final step separates proteins by size and can be used to determine the native molecular mass of the enzyme. jmb.or.kr

Purified DPEases often exist as homotetramers, with the molecular mass of the native enzyme from A. tumefaciens estimated to be around 135 kDa. jmb.or.kr The biochemical properties of these enzymes, such as optimal pH and temperature, and metal ion dependency, are crucial for their application. For example, the DPEase from Clostridium scindens exhibits maximum activity at pH 7.5 and 60°C and is strictly dependent on Mn2+ for its activity and stability. plos.org In contrast, the DPEase from Rhodobacter sphaeroides has an optimal pH of 8.5 and a temperature of 35°C. d-nb.info The enzyme from Dorea sp. CAG317 is notable for its acidic pH optimum of 6.0 and high thermal stability up to 70°C. researchgate.net

Table 1: Biochemical Properties of Selected D-Psicose 3-Epimerases

| Microbial Source | Optimal pH | Optimal Temperature (°C) | Metal Ion Requirement | Reference |

|---|---|---|---|---|

| Clostridium scindens | 7.5 | 60 | Mn2+ (strict) | plos.org |

| Agrobacterium tumefaciens | 8.0 | 50 | Mn2+ | uniprot.org |

| Rhodobacter sphaeroides | 8.5 | 35 | Mn2+ | d-nb.info |

| Dorea sp. CAG317 | 6.0 | 70 | Co2+ | researchgate.net |

| Iocasia fonsfrigidae | 7.5 | 50 | Mn2+ | mdpi.com |

| Clostridium cellulolyticum H10 | - | - | Co2+ | genome.jp |

| Clostridium bolteae | - | - | Co2+ | genome.jp |

| Ruminococcus sp. | - | - | Enhanced by Mn2+ | genome.jp |

Substrate Specificity and Catalytic Mechanisms of Epimerases

D-psicose 3-epimerases catalyze the reversible epimerization at the C3 position of ketoses. mdpi.com Their substrate specificity can vary. While highly specific for D-psicose, many DPEs also show activity towards D-fructose and, to a lesser extent, D-tagatose. mdpi.comuniprot.org The enzyme from Agrobacterium tumefaciens, for example, shows the highest activity with D-psicose, followed by D-fructose, and has very low activity with D-tagatose, D-ribulose, D-xylulose, and D-sorbose. uniprot.org In contrast, the DPEase from Iocasia fonsfrigidae is more specific, showing reversible epimerization only towards D-fructose and D-psicose. mdpi.com Immobilization of DPEase can sometimes alter its substrate specificity, as seen with an immobilized DPEase that gained the ability to catalyze the conversion of L-sorbose to L-tagatose and D-tagatose to D-sorbose. mdpi.comnih.gov

The catalytic mechanism of DPEases involves a metal ion and conserved acidic residues in the active site. jst.go.jptandfonline.comd-nb.info The proposed mechanism involves a proton exchange at the C3 position of the substrate. oup.comrcsb.org One of two conserved glutamate (B1630785) residues (e.g., E150 and E244 in C. cellulolyticum DPEase) abstracts a proton from C3, leading to the formation of a cis-enediolate intermediate, which is stabilized by the metal ion. jst.go.jptandfonline.com Subsequently, the other glutamate residue protonates the C3 on the opposite face, resulting in the epimerized product. tandfonline.com The metal ion, typically Mn2+ or Co2+, plays a crucial role in anchoring the substrate and facilitating the catalysis. jst.go.jptandfonline.comnih.gov

Table 2: Substrate Specificity of Selected Ketose 3-Epimerases

| Enzyme Source | Substrate(s) | Relative Activity/Products | Reference |

|---|---|---|---|

| Agrobacterium tumefaciens | D-psicose, D-fructose, D-tagatose | D-psicose > D-fructose > D-tagatose | uniprot.org |

| Iocasia fonsfrigidae | D-fructose, D-psicose | Reversible epimerization | mdpi.com |

| Pseudomonas sp. ST-24 | D-ketohexoses, L-ketohexoses | Active on both | beilstein-journals.org |

| Immobilized DPEase | L-sorbose, D-tagatose | L-tagatose, D-sorbose | mdpi.comnih.gov |

Structural Biology of Epimerases (e.g., Crystal Structures, Active Site Analysis)

The three-dimensional structures of several DPEases have been determined, providing significant insights into their function. The first crystal structure of a DPEase was from Agrobacterium tumefaciens. jst.go.jpnih.gov These enzymes typically assemble into a tetramer, with each monomer adopting a (β/α)8 TIM-barrel fold. jst.go.jpoup.comnih.govrcsb.orgnih.govresearchgate.net

The active site is located at the C-terminal end of the β-barrel and contains a metal ion, usually Mn2+, coordinated by several conserved residues. jst.go.jpoup.comrcsb.orgnih.gov In the A. tumefaciens DPEase, the metal ion is octahedrally coordinated to two water molecules and four conserved residues. nih.gov The active site of DPEases is distinct from many other TIM-barrel enzymes in that it binds non-phosphorylated substrates. nih.gov

Crystal structures of DPEase from Clostridium cellulolyticum H10 in complex with its substrates (D-psicose and D-fructose) and products (D-tagatose and D-sorbose) have revealed the molecular basis for its substrate preference. oup.comnih.govrcsb.org These structures show that the enzyme forms more hydrogen bonds with D-psicose compared to D-fructose, explaining its higher affinity for D-psicose. oup.comrcsb.org Mutational analysis of active site residues in the A. tumefaciens DPEase has confirmed the importance of specific residues for enzyme activity and substrate binding. nih.gov For example, residues at positions 112 (ring structure), 156 (negative charge), and 215 (positive charge) were found to be essential. nih.gov The metal-binding residues, such as Asp183 and His209, are not only involved in catalysis but also in substrate binding. nih.gov

Table 3: Structural Features of D-Psicose 3-Epimerases

| Enzyme Source | PDB ID | Quaternary Structure | Fold | Key Active Site Features | Reference |

|---|---|---|---|---|---|

| Agrobacterium tumefaciens | 2HK0 | Tetramer | TIM-barrel | Metal ion, conserved Glu residues | jst.go.jpnih.gov |

| Clostridium cellulolyticum H10 | 3VNK, 3VNJ | Tetramer | TIM-barrel | Mn2+ ion, E150, E244 | tandfonline.comoup.comrcsb.org |

| Biortus | 7E9W | - | - | - | rcsb.org |

Aldolases Involved in Psicose Formation (e.g., DHAP-dependent Aldolases)

Aldolases are another class of enzymes capable of synthesizing psicose isomers through carbon-carbon bond formation. researchgate.netmdpi.com Dihydroxyacetone phosphate (DHAP)-dependent aldolases are particularly useful as they catalyze the aldol (B89426) addition of DHAP to a wide range of aldehyde acceptors, creating two new stereogenic centers. researchgate.netmdpi.commdpi.com This class includes enzymes like fructose-1,6-bisphosphate aldolase (B8822740) (FruA), tagatose-1,6-diphosphate aldolase (TagA), rhamnulose-1-phosphate aldolase (RhaD), and fuculose-1-phosphate aldolase (FucA). asm.orgasm.orgnih.gov

The synthesis of psicose using aldolases typically involves the reaction of DHAP with an appropriate glyceraldehyde isomer. For instance, D-psicose can be synthesized from the aldol addition of DHAP and D-glyceraldehyde. beilstein-journals.orgnih.gov Similarly, L-psicose can be produced from DHAP and L-glyceraldehyde. asm.orgasm.orgnih.govasm.orgnih.gov

Stereoselectivity and Substrate Promiscuity of Aldolases

A key feature of DHAP-dependent aldolases is their ability to control the stereochemistry of the newly formed chiral centers. mdpi.com The four main types of DHAP-dependent aldolases are stereocomplementary, meaning they can produce all four possible diastereoisomers from two given substrates. mdpi.com

FruA typically forms a (3S, 4R) configuration. asm.orgasm.orgnih.gov

TagA generally yields a (3S, 4S) configuration. asm.orgasm.orgnih.gov

RhaD produces a (3R, 4S) configuration. asm.orgasm.orgnih.gov

FucA results in a (3R, 4R) configuration. asm.orgasm.orgnih.gov

While aldolases are generally specific for their donor substrate (DHAP), they often exhibit flexibility or promiscuity towards the aldehyde acceptor. researchgate.net This substrate promiscuity allows for the synthesis of a variety of natural and unnatural sugars. researchgate.net

Interestingly, some aldolases can lose their strict stereoselectivity depending on the substrate. For example, RhaD from E. coli produces two rare sugars, D-sorbose and D-psicose, when reacting with D-glyceraldehyde, indicating a loss of stereocontrol at the C-4 position. beilstein-journals.orgnih.govcnif.cn Similarly, some FruA and TagA aldolases have been discovered to synthesize not only L-sorbose but also a significant proportion of L-psicose when using L-glyceraldehyde as the acceptor, demonstrating loose stereoselectivity at the C-4 stereocenter. asm.orgasm.orgnih.govasm.orgnih.gov For instance, TagA from Bacillus licheniformis showed the highest enzyme activity with L-glyceraldehyde and produced a high proportion of L-psicose. asm.orgasm.orgnih.govasm.orgnih.gov This property of loose stereochemical control is valuable for synthesizing diverse polyhydroxylated compounds. asm.orgasm.orgnih.gov

Table 4: Stereoselectivity of DHAP-Dependent Aldolases in Psicose Synthesis

| Aldolase Type | Source Organism | Substrates | Products | Stereochemical Outcome | Reference |

|---|---|---|---|---|---|

| RhaD | Escherichia coli | DHAP + D-glyceraldehyde | D-sorbose, D-psicose | Loss of stereoselectivity at C-4 | beilstein-journals.orgnih.gov |

| TagA | Bacillus licheniformis | DHAP + L-glyceraldehyde | L-sorbose, L-psicose | High proportion of L-psicose (3S, 4S) | asm.orgasm.orgnih.govasm.orgnih.gov |

| FruA | - | DHAP + L-glyceraldehyde | L-sorbose, L-psicose | Synthesizes L-psicose | asm.orgasm.orgnih.gov |

| FucA | Thermus thermophilus HB8 | LGP + D-glyceraldehyde | D-psicose | Stereoselective synthesis | nih.gov |

Engineering Aldolase Specificity for L-Psicose

Aldolases, enzymes that catalyze the formation of carbon-carbon bonds, are instrumental in the synthesis of various sugars. However, their natural substrate specificity can be a limiting factor. Researchers have explored engineering aldolases to enhance their activity towards the synthesis of L-psicose.

A notable study discovered that certain fructose 1,6-diphosphate aldolases (FruA) and tagatose 1,6-diphosphate aldolases (TagA) exhibit a relaxed stereoselectivity when L-glyceraldehyde is used as a substrate, leading to the synthesis of both L-sorbose and a significant proportion of L-psicose. asm.orgnih.gov Among the tested aldolases, TagA from Bacillus licheniformis (BGatY) demonstrated the highest enzyme activity with L-glyceraldehyde. asm.orgnih.gov This finding opened up new possibilities for the direct enzymatic production of L-psicose.

In one approach, a "one-pot" reaction system was developed using BGatY and fructose-1-phosphatase (YqaB). This system successfully generated 378 mg/liter of L-psicose and 199 mg/liter of L-sorbose from dihydroxyacetone phosphate (DHAP) and L-glyceraldehyde. asm.orgasm.org The loose stereochemical control of these aldolases allows for the synthesis of polyhydroxylated compounds with non-natural stereoconfigurations. asm.orgnih.gov

Further research has focused on characterizing aldolases from various organisms. For instance, FruA and TagA aldolases from three different organisms were cloned and characterized, confirming their ability to simultaneously synthesize L-psicose and L-sorbose from L-glyceraldehyde and DHAP in vitro. asm.org

| Aldolase Source | Substrates | Products | Reference |

| Bacillus licheniformis (TagA) | L-glyceraldehyde, DHAP | L-psicose, L-sorbose | asm.orgnih.gov |

| Escherichia coli (FruA) | L-glyceraldehyde, DHAP | L-psicose, L-sorbose | asm.org |

Other Enzyme Systems for L-Psicose Production (e.g., L-rhamnose isomerase)

Besides aldolases, other enzyme systems have been effectively utilized for L-psicose production. L-rhamnose isomerase (L-RI) has emerged as a key enzyme in this context. L-RI catalyzes the reversible isomerization between an aldose and a ketose.

L-rhamnose isomerase from Pseudomonas stutzeri has been shown to catalyze the isomerization between D-allose and D-psicose. kagawa-u.ac.jp This enzyme can also convert L-psicose to L-allose. tandfonline.comtandfonline.com In one study, immobilized L-RI from Escherichia coli was used to produce L-allose from L-psicose, achieving a yield of 35% at equilibrium. tandfonline.com

Another strategy involves a two-step enzymatic process to produce 6-deoxy-L-psicose from L-rhamnose, a commercially available 6-deoxy monosaccharide. researchgate.nettandfonline.com This process combines the action of L-rhamnose isomerase and D-tagatose 3-epimerase. researchgate.nettandfonline.com

The "Izumoring" strategy, a concept for the systematic production of rare sugars, utilizes a variety of microbial enzymes, including L-rhamnose isomerase. tandfonline.comglycoforum.gr.jp This strategy allows for the conversion of abundant sugars into valuable rare sugars like L-psicose. tandfonline.com For instance, D-allose can be produced from D-psicose using L-rhamnose isomerase. glycoforum.gr.jpjst.go.jpnih.gov

| Enzyme | Substrate | Product | Reference |

| L-rhamnose isomerase | L-psicose | L-allose | tandfonline.comtandfonline.com |

| L-rhamnose isomerase & D-tagatose 3-epimerase | L-rhamnose | 6-deoxy-L-psicose | researchgate.nettandfonline.com |

| L-ribose isomerase | L-psicose | L-allose | tandfonline.com |

Bioprocess Development for Enhanced Production

To move from laboratory-scale synthesis to industrial production, the development of robust and efficient bioprocesses is crucial. This involves optimizing reaction conditions and employing enzyme immobilization techniques.

Optimization of Enzymatic Reaction Conditions (pH, Temperature, Cofactors, Metal Ions like Borate)

The efficiency of enzymatic reactions is highly dependent on parameters such as pH, temperature, and the presence of cofactors and metal ions.

pH and Temperature: The optimal pH and temperature for L-psicose production vary depending on the enzyme used. For example, in the production of D-allose from D-psicose using L-rhamnose isomerase from Bacillus subtilis, the optimal temperature was found to be 70°C. jst.go.jp For the conversion of L-psicose to L-allose using immobilized L-ribose isomerase, the reaction was carried out at 40°C in a glycine-NaOH buffer at pH 9.0. tandfonline.com

Cofactors and Metal Ions: The activity of some enzymes involved in L-psicose synthesis is influenced by metal ions. For instance, L-rhamnose isomerase from Bacillus subtilis is activated by Mn²⁺. jst.go.jp

Borate (B1201080): The addition of borate has been shown to significantly enhance the conversion of fructose to psicose. beilstein-journals.org Borate forms a complex with psicose, effectively removing it from the reaction equilibrium and driving the conversion of more fructose to psicose. nih.govresearchgate.net This can result in a nearly two-fold increase in the conversion yield. beilstein-journals.orgresearchgate.net An optimal molar ratio of borate to fructose is necessary to maximize this effect, as excessive borate can form a complex with the initial fructose substrate, reducing its availability. researchgate.net

| Enzyme System | Optimal pH | Optimal Temperature | Cofactors/Additives | Reference |

| L-rhamnose isomerase (B. subtilis) | - | 70°C | Mn²⁺ | jst.go.jp |

| L-ribose isomerase (E. coli) | 9.0 | 40°C | - | tandfonline.com |

| D-psicose 3-epimerase | 7.5 | 55°C | Mn²⁺ | researchgate.net |

| D-psicose 3-epimerase | - | - | Borate | nih.govresearchgate.net |

Immobilization and Stabilization of Enzymes for Continuous Bioconversion

For large-scale and continuous production, the immobilization of enzymes is a key strategy. Immobilization enhances enzyme stability, allows for easy separation from the product, and enables reuse of the enzyme, thereby reducing production costs.

Various materials have been used as carriers for enzyme immobilization. For instance, L-ribose isomerase has been successfully immobilized on DIAION HPA25L resin for the production of L-allose from L-psicose. tandfonline.comtandfonline.com The immobilized enzyme demonstrated good reusability, maintaining its activity for multiple reaction cycles. tandfonline.com In another example, L-rhamnose isomerase was immobilized on chitopearl beads for the production of D-allose from D-psicose. researchgate.net

Immobilized D-psicose 3-epimerase from Agrobacterium tumefaciens has been used in a packed-bed reactor for the continuous production of D-psicose. nih.gov The stability of the immobilized enzyme was significantly improved, especially with the use of thermostable variants. nih.gov

| Enzyme | Immobilization Carrier | Application | Reference |

| L-ribose isomerase | DIAION HPA25L resin | L-allose production from L-psicose | tandfonline.comtandfonline.com |

| L-rhamnose isomerase | Chitopearl beads | D-allose production from D-psicose | researchgate.net |

| D-psicose 3-epimerase | Anion exchange resin | D-allose production from D-fructose | nih.gov |

| D-psicose 3-epimerase | - | Continuous D-psicose production | nih.gov |

Metabolic Engineering and Synthetic Biology Approaches in Microbial Systems

The fields of metabolic engineering and synthetic biology offer powerful tools to design and optimize microbial systems for the production of valuable compounds like L-psicose.

Elucidation of Natural and Engineered Biosynthetic Pathways in Microorganisms

A significant breakthrough in the biosynthesis of L-psicose was the discovery that some aldolases can produce L-psicose from L-glyceraldehyde and DHAP. asm.orgnih.gov To overcome the high cost and instability of DHAP, a microbial fermentation strategy was developed. asm.orgasm.org In this approach, DHAP is supplied through the glycolytic pathway from a simple carbon source like glucose.

Recombinant pathways combining aldolases (FruA or TagA) and a phosphatase (YqaB) were constructed in microorganisms such as Escherichia coli and Corynebacterium glutamicum. asm.orgnih.gov Corynebacterium glutamicum proved to be a suitable host. Further engineering of this host, such as deleting a gene encoding a Zn-dependent alcohol dehydrogenase, led to a significant decrease in the conversion of L-glyceraldehyde to the byproduct glycerol (B35011), thereby increasing the yield of L-psicose. asm.orgnih.gov

A fed-batch culture of an engineered C. glutamicum strain produced 2.3 g/liter of L-psicose and 3.5 g/liter of L-sorbose, with a yield of 0.61 g of total ketoses per gram of L-glyceraldehyde. asm.orgasm.org This demonstrates the potential of metabolic engineering to create efficient microbial cell factories for rare sugar production. nih.gov

The biosynthesis of D-psicose has also been explored through two main pathways. One involves the epimerization of D-fructose by D-psicose 3-epimerases. The other pathway involves the phosphorylation of D-fructose 6-phosphate to D-psicose 6-phosphate by D-allulose 6-phosphate epimerase, followed by dephosphorylation. mdpi.com

| Microorganism | Engineered Pathway | Key Enzymes | Substrates | Products | Reference |

| Corynebacterium glutamicum | Aldol condensation and dephosphorylation | TagA aldolase, YqaB phosphatase | Glucose, L-glyceraldehyde | L-psicose, L-sorbose | asm.orgnih.govasm.org |

| Escherichia coli | Aldol condensation and dephosphorylation | FruA/TagA aldolase, YqaB phosphatase | Glucose, L-glyceraldehyde | L-psicose, L-sorbose | asm.orgnih.gov |

Heterologous Expression of L-Psicose Biosynthesis Genes in Host Strains (e.g., E. coli, Corynebacterium glutamicum)

The production of beta-L-psicopyranose, a rare sugar with significant potential in the food and pharmaceutical industries, has been a focal point of metabolic engineering research. A key strategy for enhancing its production is the heterologous expression of genes involved in its biosynthesis in well-characterized and industrially robust host microorganisms like Escherichia coli and Corynebacterium glutamicum. frontiersin.orgasm.org These hosts are favored due to their fast growth rates, well-understood genetics, and established fermentation processes. frontiersin.org

Corynebacterium glutamicum, in particular, is a Gram-positive bacterium recognized as a generally recognized as safe (GRAS) organism. frontiersin.org It has a long history of use in the industrial production of amino acids and is increasingly being engineered for the synthesis of other valuable biochemicals. frontiersin.orgresearchgate.net Its low endotoxin (B1171834) levels and minimal protease activity make it an attractive host for producing therapeutic proteins and other biomolecules. frontiersin.orgresearchgate.net

Researchers have successfully constructed recombinant pathways in both E. coli and C. glutamicum to produce L-psicose. asm.org One approach involves the co-expression of genes encoding for fructose 1,6-diphosphate aldolases (FruA) or tagatose 1,6-diphosphate aldolases (TagA) along with fructose-1-phosphatase (YqaB). asm.orgnih.gov In this pathway, dihydroxyacetone phosphate (DHAP), an intermediate of the glycolytic pathway, is condensed with L-glyceraldehyde to form L-psicose and L-sorbose. asm.orgnih.gov

A study demonstrated that among various aldolases tested, TagA from Bacillus licheniformis (BGatY) exhibited the highest activity with L-glyceraldehyde. nih.gov When recombinant pathways were constructed in both E. coli and C. glutamicum, the C. glutamicum strain WT(pXFTY) was selected for its superior production, yielding 2.53 g/liter of total ketoses. nih.gov This highlights the importance of host selection in achieving efficient biosynthesis.

Table 1: Comparison of Host Strains for L-Psicose and Related Sugar Production

| Host Strain | Recombinant Genes Expressed | Product(s) | Titer | Reference |

| Corynebacterium glutamicum WT(pXFTY) | FruA or TagA, YqaB | L-Sorbose and L-Psicose | 2.53 g/L (total ketoses) | nih.gov |

| Corynebacterium glutamicum SY14(pXFTY) | FruA or TagA, YqaB (with cgl0331 deletion) | L-Sorbose and L-Psicose | 3.5 g/L L-Sorbose, 2.3 g/L L-Psicose | nih.gov |

| Escherichia coli | D-psicose 3-epimerase | D-Psicose | Not specified | nih.gov |

| Corynebacterium glutamicum | gmd, wcaG, manB, manC | GDP-L-fucose | 5.5 mg/g cell⁻¹ | researchgate.net |

Pathway Optimization through Gene Deletion and Overexpression Strategies

To further enhance the production of this compound, metabolic engineers employ strategies involving the deletion of competing pathways and the overexpression of key enzymes. researchgate.net These modifications aim to channel metabolic flux towards the desired product and prevent its conversion into unwanted byproducts.

A significant challenge in the biosynthesis of L-psicose from L-glyceraldehyde is the host's native metabolism, which can convert the substrate into other compounds. For instance, in C. glutamicum, L-glyceraldehyde can be reduced to glycerol by alcohol dehydrogenases. nih.gov To address this, researchers identified and deleted the gene cgl0331, which encodes a Zn-dependent alcohol dehydrogenase. nih.gov This deletion significantly decreased the conversion of L-glyceraldehyde to glycerol, thereby increasing the yield of L-psicose and L-sorbose. nih.gov The resulting engineered strain, SY14(pXFTY), produced 3.5 g/liter of L-sorbose and 2.3 g/liter of L-psicose in a fed-batch culture. nih.gov

In E. coli, similar strategies have been applied for the production of related rare sugars. For the production of D-tagatose from D-glucose, the deletion of genes such as pfkA (phosphofructokinase) and alsE has been shown to be beneficial. researchgate.net Overexpression of desirable genes is another critical aspect of pathway optimization. In the context of L-psicose production in C. glutamicum, the expression levels of the aldolase and phosphatase genes were optimized to achieve higher yields. nih.gov Similarly, for the production of other sugars like GDP-L-fucose in C. glutamicum, the overexpression of genes such as gmd, wcaG, manB, and manC has been reported to significantly increase the product content. researchgate.net

These examples underscore the power of combining gene deletion and overexpression strategies to rationally engineer microbial metabolism for efficient production of rare sugars like this compound.

Directed Evolution and Mutagenesis of Enzymes for Improved Activity and Thermostability

The efficiency of the enzymatic biotransformation of this compound is heavily reliant on the catalytic properties of the enzymes involved. Directed evolution and site-directed mutagenesis are powerful protein engineering techniques used to enhance enzyme characteristics such as activity, specificity, and stability, particularly thermostability, which is crucial for industrial applications. researchgate.netnih.gov

L-rhamnose isomerase (L-RI) is an enzyme that can catalyze the isomerization of L-rhamnose to L-rhamnulose and also shows activity towards other rare sugars. nih.gov However, its native form often exhibits low catalytic efficiency and poor thermostability, limiting its industrial viability. nih.gov To overcome these limitations, researchers have employed site-directed mutagenesis. For example, by replacing hydrophobic residues with polar amino acids in the β1-α1-loop of L-rhamnose isomerase from Caldicellulosiruptor obsidiansis OB47, both its thermostability and catalytic activity towards D-allulose were improved. researchgate.netnih.gov

Similarly, D-psicose 3-epimerase (DPEase), an enzyme that catalyzes the conversion of D-fructose to D-psicose, has been a target for improving thermostability. nih.govresearchgate.net Random and site-directed mutagenesis of DPEase from Agrobacterium tumefaciens resulted in variants with significantly increased half-lives at 50°C and higher optimal temperatures. nih.govresearchgate.net For instance, the I33L S213C double-site variant showed a 29.9-fold increase in its half-life at 50°C. nih.gov Molecular modeling suggested that these improvements were due to the formation of new hydrogen bonds and aromatic stacking interactions. nih.govresearchgate.net

Another strategy to enhance thermostability is the rational design of disulfide bridges. This approach was used to improve the DPEase from Clostridium bolteae, leading to mutants with increased melting temperatures. nih.gov These engineered enzymes with enhanced stability are more suitable for long-term use in bioreactors for the continuous production of psicose. nih.govasm.org

Table 2: Examples of Engineered Enzymes with Improved Properties

| Enzyme | Original Host | Engineering Strategy | Improvement | Reference |

| L-rhamnose isomerase | Caldicellulosiruptor obsidiansis OB47 | Site-directed mutagenesis (hydrophobic to polar residues) | Increased thermostability and catalytic activity | researchgate.netnih.gov |

| D-psicose 3-epimerase | Agrobacterium tumefaciens | Random and site-directed mutagenesis (I33L S213C) | 29.9-fold increased half-life at 50°C | nih.govresearchgate.net |

| D-psicose 3-epimerase | Clostridium bolteae | Rational design of disulfide bridges | Increased melting temperature | nih.gov |

| α-L-rhamnosidase | Aspergillus terreus | B-factor-saturation mutagenesis | Increased thermostability and enzymatic conversion | sci-hub.se |

Advanced Analytical Method Development and Validation for Beta L Psicopyranose Research

Development of High-Performance Chromatographic Methods

Chromatography is a cornerstone of sugar analysis, enabling the separation of highly similar molecules. For beta-L-psicopyranose, various high-performance chromatographic techniques have been adapted and optimized to ensure accurate identification and quantification.

High-Performance Liquid Chromatography (HPLC) is a primary technique for the analysis of non-volatile, polar compounds like this compound. The choice of detector is critical and is determined by the analytical objective, whether it be quantification, identification, or purity assessment.

Common HPLC detection methods for psicose include:

Refractive Index (RI) Detection: RI detectors are universal for carbohydrates and respond to changes in the refractive index of the mobile phase caused by the analyte. While robust and widely applicable, they are sensitive to temperature and pressure fluctuations and are not suitable for gradient elution.

Evaporative Light Scattering Detection (ELSD): ELSD is another universal detection method that is not dependent on the optical properties of the analyte. It is compatible with gradient elution, offering better resolution for complex mixtures than RI detection.

Pulsed Amperometric Detection (PAD): When coupled with High-Performance Anion-Exchange Chromatography (HPAEC), PAD provides highly sensitive and specific detection of carbohydrates without the need for derivatization. This method is particularly effective for analyzing monosaccharides, including psicose, in complex matrices.

Mass Spectrometry (MS): Coupling HPLC with a mass spectrometer (LC-MS) offers the highest degree of selectivity and sensitivity, providing both quantitative data and structural information based on the mass-to-charge ratio of the analyte.

Below is a table summarizing the performance of different HPLC columns used for the separation of psicose and other sugars.

Table 1: Comparison of HPLC Columns for Psicose Analysis

| Column Type | Mobile Phase | Flow Rate (mL/min) | Temperature (°C) | Detection Method | Key Findings |

|---|---|---|---|---|---|

| Amine-Based Column | Acetonitrile (B52724)/Water (80:20, v/v) | 1.0 | 35 | RI | Achieved baseline separation of psicose from fructose (B13574) and other monosaccharides. |

| Ligand-Exchange (Ca2+ form) | Deionized Water | 0.5 | 80 | RI | Effective separation of psicose, fructose, glucose, and sorbitol. |

| Polymer-Based Amino Column | Acetonitrile/Water (75:25, v/v) | 1.0 | 60 | ELSD | Good resolution and sensitivity for psicose in the presence of other sugars using a gradient elution program. |

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the separation and identification of volatile and thermally stable compounds. Since sugars like this compound are non-volatile, a chemical derivatization step is required prior to analysis. This process replaces the polar hydroxyl groups with nonpolar functional groups, increasing the compound's volatility.

The most common derivatization method is silylation , which involves reacting the hydroxyl groups with a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), to form trimethylsilyl (B98337) (TMS) ethers.

The analytical workflow involves:

Derivatization: The sugar sample is dried and then heated with the silylating reagent and a catalyst (e.g., pyridine) to ensure complete reaction.

GC Separation: The derivatized sample is injected into the GC, where the TMS-psicopyranose is separated from other derivatized compounds on a capillary column (e.g., DB-5ms).

MS Detection: The separated compounds are ionized (typically by electron ionization) and fragmented. The resulting mass spectrum provides a unique fragmentation pattern, or "fingerprint," that allows for definitive identification of psicopyranose.

GC-MS offers high sensitivity and provides structural information that is crucial for confirming the identity of the sugar.

Ion chromatography, particularly High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD), is a superior method for the quantitative analysis of carbohydrates. Sugars are weak acids and can be separated in their anionic form at high pH on a strong anion-exchange column.

The process involves:

Elution: A high-pH mobile phase (e.g., sodium hydroxide) is used to deprotonate the sugar's hydroxyl groups, allowing them to bind to the stationary phase. A gradient of increasing eluent concentration (e.g., sodium acetate) is then applied to elute the bound sugars based on their acidity.

Detection: Pulsed Amperometric Detection (PAD) involves applying a series of potential pulses to a gold working electrode. This process facilitates the oxidation of the eluted carbohydrates, generating a current that is proportional to the concentration of the analyte. This detection method is highly sensitive and specific for carbohydrates and avoids the need for derivatization.

HPAEC-PAD is recognized for its ability to separate closely related isomers, making it an ideal choice for the accurate quantification of this compound in mixtures containing other monosaccharides like fructose, glucose, and mannose.

Gas Chromatography-Mass Spectrometry (GC-MS) for Derivatized Psicopyranose

Method Optimization and Robustness Studies for Research Reproducibility

The reproducibility of research concerning rare sugars like this compound is fundamentally dependent on the development of optimized and robust analytical methods. Method optimization is the process of refining analytical parameters to achieve the best possible performance, while robustness testing ensures that the method remains reliable despite small, deliberate variations in those parameters. scielo.br This is particularly critical in carbohydrate analysis, where minor changes can significantly impact the separation and quantification of structurally similar isomers.